molecular formula C13H14N4O B13120768 N',N'-Diphenylhydrazinecarbohydrazide

N',N'-Diphenylhydrazinecarbohydrazide

Cat. No.: B13120768
M. Wt: 242.28 g/mol
InChI Key: IMVAAJIILWZIQM-UHFFFAOYSA-N
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Description

Chemical Identity: N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0), also known as 4,4-diphenylsemicarbazide, is a semicarbazide derivative with the molecular formula C₁₃H₁₃N₃O (molecular weight: 227.26 g/mol). Its structure consists of a carboxamide group (O=C(NH₂)) linked to a hydrazine backbone substituted with two phenyl groups at the nitrogen atoms .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-amino-3-(N-phenylanilino)urea

InChI

InChI=1S/C13H14N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H2,15,16,18)

InChI Key

IMVAAJIILWZIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-Diphenylhydrazinecarbohydrazide typically involves the reaction of phenylhydrazine with carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with urea derivatives, followed by cyclization and purification steps .

Industrial Production Methods

Industrial production methods for N’,N’-Diphenylhydrazinecarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’,N’-Diphenylhydrazinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenylhydrazines .

Mechanism of Action

The mechanism of action of N’,N’-Diphenylhydrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and membrane disruption .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 154°C
  • Solubility: Low water solubility due to aromatic substituents; soluble in polar organic solvents like ethanol.
  • Spectral Data : Confirmed via IR, ¹H-NMR, and mass spectrometry in related studies .

Applications: Primarily used as a synthetic intermediate in organic chemistry.

Comparison with Structurally Related Compounds

N,N'-Diphenylhydrazine (Hydrazobenzene)

Chemical Identity :

  • Formula : C₁₂H₁₂N₂ (MW: 184.24 g/mol)

Physical Properties :

  • Melting Point : 125–130°C
  • Solubility : Soluble in alcohol .

Key Differences :

  • Reactivity : Lacks a carbonyl group, making it more basic and prone to oxidation (e.g., forms azobenzene derivatives).
  • Applications : Precursor for pharmaceuticals like phenylbutazone and sulfinpyrazone .
Property N,N-Diphenylhydrazinecarboxamide N,N'-Diphenylhydrazine
Molecular Weight 227.26 g/mol 184.24 g/mol
Melting Point 154°C 125–130°C
Functional Group Carboxamide (O=C(NH₂)) Hydrazine (NH-NH)
Bioactivity Limited Pharmaceutical precursor

3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)Benzothiophene-2-Carbohydrazide

Chemical Identity :

  • Structure : Features a benzothiophene core, chlorine substituent, and a lipophilic pentadecyl chain .

Key Differences :

  • Complexity : Larger molecular framework with a benzylidene hydrazone moiety.
  • Applications : Designed for biological studies; the long alkyl chain enhances lipid membrane interaction .
Property N,N-Diphenylhydrazinecarboxamide 3-Chloro-N'-Substituted Carbohydrazide
Molecular Weight 227.26 g/mol ~500–600 g/mol (estimated)
Substituents Two phenyl groups Benzothiophene, Cl, pentadecyl chain
Solubility Moderate in ethanol Highly lipophilic

N,N′-Bis(Phenoxyacetyl)Hydrazine

Chemical Identity :

  • Structure: Symmetrical diacylhydrazine with phenoxyacetyl groups .

Key Differences :

  • Functional Groups : Contains two acyl groups (RCONH–) instead of phenyls.
  • Reactivity : Enhanced hydrogen-bonding capacity due to acyl groups, influencing coordination chemistry applications .
Property N,N-Diphenylhydrazinecarboxamide N,N′-Bis(Phenoxyacetyl)Hydrazine
Backbone Carboxamide Diacylhydrazine
Hydrogen Bonding Moderate High (amide groups)
Synthesis Direct substitution Hydrazone rearrangement

N,N′-Disalicyloylhydrazine

Chemical Identity :

  • Structure : Symmetrical diaroylhydrazine with salicyloyl (o-hydroxybenzoyl) groups .

Key Differences :

  • Chelation Ability : Hydroxyl groups enable metal coordination (e.g., Cu²⁺, Fe³⁺).
  • Applications : Used as ligands in metallodrug research .
Property N,N-Diphenylhydrazinecarboxamide N,N′-Disalicyloylhydrazine
Substituents Phenyl groups Salicyloyl groups
Metal Interaction Limited Strong chelator

Research Findings and Implications

  • Reactivity : The carbonyl group in N,N-Diphenylhydrazinecarboxamide reduces nitrogen basicity compared to N,N'-diphenylhydrazine, making it less reactive toward electrophiles .
  • Toxicity: Unlike 1,2-diphenylhydrazine (a carcinogen), the carboxamide derivative’s toxicity profile is understudied but likely mitigated by the carbonyl group .
  • Synthetic Utility : Carbohydrazides like those in and are tailored for hydrazone formation, whereas the carboxamide serves as a stable building block .

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